4-[(2-Bromocyclopentyl)oxy]oxane
Description
4-[(2-Bromocyclopentyl)oxy]oxane is a brominated cyclic ether characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-bromocyclopentyloxy group. Its IUPAC name reflects the cycloalkane (cyclopentyl) and halogen (bromine) substituents, which confer unique steric and electronic properties. The compound’s structure combines the rigidity of the cyclopentyl ring with the flexibility of the oxane moiety, making it a subject of interest in organic synthesis and materials science.
Properties
Molecular Formula |
C10H17BrO2 |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
4-(2-bromocyclopentyl)oxyoxane |
InChI |
InChI=1S/C10H17BrO2/c11-9-2-1-3-10(9)13-8-4-6-12-7-5-8/h8-10H,1-7H2 |
InChI Key |
MSZHOXYURAYZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromocyclopentyl)oxy]oxane typically involves the reaction of 2-bromocyclopentanol with tetrahydrofuran in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Dissolve 2-bromocyclopentanol in anhydrous tetrahydrofuran.
Step 2: Add sodium hydride slowly to the solution while maintaining a low temperature to control the exothermic reaction.
Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Step 4: Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
Step 5: Purify the product by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation and recrystallization to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromocyclopentyl)oxy]oxane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The bromocyclopentyl group can be reduced to form cyclopentyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of cyclopentyl derivatives.
Scientific Research Applications
4-[(2-Bromocyclopentyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its potential therapeutic effects and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromocyclopentyl)oxy]oxane involves its interaction with specific molecular targets. The bromocyclopentyl group can undergo nucleophilic substitution, leading to the formation of various bioactive derivatives. The oxane ring provides stability and enhances the compound’s reactivity. The exact molecular pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include brominated cycloalkyl ethers and related oxane derivatives. Below is a comparative analysis:
Physicochemical Properties
- Reactivity : The 2-bromo substituent in cyclopentyl/cyclohexyl analogs facilitates nucleophilic substitution (e.g., Suzuki coupling), with cyclopentyl derivatives reacting faster due to higher ring strain .
- Solubility : Brominated oxanes exhibit low water solubility compared to glycosides like maltose or alpha-cellobiose, which have multiple hydroxyl groups .
- Thermal Stability : Cyclohexyl analogs (e.g., CAS 100399-51-7) show higher melting points (~120°C) than cyclopentyl derivatives due to reduced strain .
Research Findings and Limitations
- Synthetic Utility: Cyclopentyl bromoethers are understudied compared to cyclohexyl analogs, but their strained structure may enable novel reaction pathways.
- Data Gaps : Published studies on this compound are scarce; most inferences derive from cyclohexyl-based research .
Biological Activity
4-[(2-Bromocyclopentyl)oxy]oxane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a brominated cyclopentane moiety linked to an oxane (tetrahydrofuran) ring. Understanding the chemical properties is crucial for elucidating its biological activities.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
- Target Organisms : Effective against Staphylococcus aureus (including MRSA) and Enterococcus faecium.
- Concentration Range : Demonstrated efficacy at low concentrations (0.78–3.125 μg/mL).
- Mechanism : The compound disrupts bacterial cell membranes leading to depolarization, which compromises energy production and nutrient uptake.
| Biological Activity | Target Organisms | Concentration Range | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus, Enterococcus faecium | 0.78 - 3.125 μg/mL | Membrane depolarization |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects.
- Mechanism : It inhibits the NLRP3 inflammasome, which is crucial in mediating inflammatory responses.
- In Vitro Studies : Certain derivatives have shown the ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages at concentrations around 10 µM.
| Biological Activity | Target Process | Concentration Range | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Human macrophages | 10 µM | NLRP3 inflammasome inhibition |
Antibacterial Efficacy
A notable study focused on the antibacterial activity of derivatives of this compound against drug-resistant strains. The findings indicated that these compounds effectively disrupted biofilms formed by MRSA and VISA, showcasing their potential in treating resistant infections.
Inflammation Modulation
In vitro tests conducted on various piperidine derivatives revealed their capacity to concentration-dependently inhibit pyroptosis and IL-1β release. This suggests a promising therapeutic avenue for treating inflammatory diseases linked to the NLRP3 pathway.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, such as Janus Kinase (JAK).
- Cell Signaling Modulation : By binding to receptors associated with neurotransmission and inflammation, it can modulate critical biological processes.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in drug development:
- Enzyme Inhibition : Its derivatives are being explored as inhibitors of soluble epoxide hydrolase (sEH), implicated in pain and inflammatory pathways.
- Cancer Therapeutics : Research is ongoing into piperidine-based peptidomimetic inhibitors targeting serine proteases involved in cancer signaling pathways, showing selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
